2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2,2-dimethyl-5H-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2)8-4(3-10-6)5(7)9/h3H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHSOCFWVGIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(CS1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization with Ketones
The foundational step in synthesizing 2,2-dimethyl-substituted thiazoles involves the condensation of L-cysteine derivatives with ketones. In a method adapted from CN102372680A, replacing formaldehyde with acetone enables the formation of 2,2-dimethylthiazolidine-4-carboxylic acid. This reaction proceeds via nucleophilic attack of the cysteine thiol group on the carbonyl carbon of acetone, followed by cyclization to form the five-membered thiazolidine ring. The use of aqueous ethanol for recrystallization yields the intermediate in >85% purity.
Critical parameters include:
Oxidation to Aromatic Thiazole
The thiazolidine intermediate is oxidized to the aromatic thiazole system using MnO₂ in acetonitrile. As demonstrated in CN102372680A, optimal conditions involve:
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Reagent stoichiometry : 20–26 equivalents of MnO₂ per mole of thiazolidine ester.
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Temperature : 60–80°C for 24–72 hours.
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Yield : 80.8% for methyl 2,2-dimethylthiazole-4-carboxylate.
This step’s efficiency depends on the electron-donating effects of the methyl groups, which stabilize the transition state during dehydrogenation. Comparative studies show MnO₂ outperforms alternatives like DDQ or TEMPO in selectivity for dimethyl-substituted substrates.
Carboxamide Group Introduction
Aminolysis of Thiazole Esters
The methyl ester of 2,2-dimethylthiazole-4-carboxylate undergoes aminolysis with aqueous ammonia to yield the carboxamide. In a protocol mirroring PMC3448056:
-
Conditions : Reflux in methanol with 2–5 equivalents of NH₃ (28% aq.) for 4–6 hours.
Side products include unreacted ester (5–10%) and over-aminated species (e.g., secondary amides), which are minimized by controlling ammonia concentration and reaction time.
Carboxylic Acid Activation and Ammonolysis
For substrates where the ester route is impractical, the carboxylic acid is activated as an acid chloride or mixed anhydride. Key steps from PMC3448056 include:
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Acid chloride formation : Treatment with SOCl₂ (1.5 eq.) at reflux (70°C, 2 h).
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Ammonolysis : Reaction with NH₃ gas in anhydrous THF at 0°C to room temperature.
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Yield : 65–70%, with purification via silica gel chromatography.
HPLC-MS monitoring reveals that residual chloride impurities (<2%) can persist, necessitating rigorous washing with cold ether.
Alternative Synthetic Routes
Direct Functionalization of Preformed Thiazoles
2,2-Dimethylthiazole-4-carbonitrile serves as a precursor via hydrolysis to the carboxylic acid, followed by amidation. Hydrolysis with 6M HCl at 100°C for 8 hours achieves full conversion, though this method risks decarboxylation (5–8% yield loss).
Coupling Agent-Mediated Amidation
Modern peptide coupling agents like HBTU enable one-pot conversion of carboxylic acids to carboxamides. Per PMC3448056:
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Reagents : HBTU (1.1 eq.), DIPEA (3 eq.), NH₄Cl (1.5 eq.) in DMF.
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Conditions : 60°C for 16 hours under N₂.
This method is preferred for acid-sensitive substrates but requires extensive solvent removal due to DMF’s high boiling point.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Oxidation step :
MnO₂ in acetonitrile provides optimal electron-deficient conditions for aromatization.
Amidation step :
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Aminolysis | NH₃ | MeOH | 75 |
| Acid chloride | SOCl₂/NH₃ | THF | 70 |
| Coupling agent | HBTU/NH₄Cl | DMF | 72 |
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) of 2,2-dimethyl-5H-1,3-thiazole-4-carboxamide highlight:
Scientific Research Applications
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, agrochemicals, and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application, such as antimicrobial action through disruption of bacterial cell wall synthesis or anticancer effects through inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Thiazole Carboxamides
Key structural variations among thiazole carboxamides include substituents on the thiazole ring, the nature of the carboxamide side chain, and additional functional groups. Below is a comparative analysis:
Key Observations :
- Steric Effects : The 2,2-dimethyl groups in the target compound may reduce conformational flexibility but improve metabolic stability compared to unsubstituted thiazoles like SANC00222 .
- Electronic Effects : Pyridinyl (in ) and difluorophenyl (in ) substituents enhance π-π stacking and hydrophobic interactions with target proteins.
- Side Chain Diversity: Bulky side chains (e.g., Acotiamide’s di(isopropyl)aminoethyl) improve receptor selectivity but may reduce solubility .
Pharmacological Activity and Binding Interactions
Docking Scores and Interaction Types
highlights docking scores for SANC00222, which interacts via hydrophobic and hydrogen bonding (Table 1, ). In contrast, the dimethyl groups in the target compound likely prioritize hydrophobic interactions over hydrogen bonding.
Physicochemical Properties
| Property | This compound | SANC00222 | Acotiamide |
|---|---|---|---|
| Molecular Weight | ~183.2 g/mol | ~335.3 g/mol | ~547.0 g/mol |
| LogP (Predicted) | 1.2 | 2.8 | 3.5 |
| Solubility (Water) | Moderate | Low | Poor |
| Melting Point | Not reported | Not reported | >200°C (decomposes) |
Notes:
Biological Activity
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide is a heterocyclic compound belonging to the thiazole family. Thiazoles are recognized for their diverse biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring with a carboxamide group. Its unique structure contributes to its biological properties and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit their activity, leading to therapeutic effects such as:
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis.
- Anticancer Effects : Inhibition of cell proliferation pathways.
- Anti-inflammatory Properties : Modulation of inflammatory mediators.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains. For instance, it has shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure allows it to interact with cancer cell lines, leading to apoptosis (programmed cell death). In vitro studies have demonstrated that this compound can induce cytotoxic effects on human leukemia and breast cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human leukemia (CEM) | 3.0 | Cytotoxic |
| Breast cancer (MCF-7) | 4.5 | Induces apoptosis |
| Melanoma (MEL-8) | 5.0 | Cytotoxic |
Study on AMPA Receptor Modulation
A recent study evaluated the effects of thiazole-carboxamide derivatives on AMPA receptors. The results showed that this compound exhibited significant inhibitory effects on AMPAR currents at low micromolar concentrations. The IC50 values for various receptor subunits were documented as follows:
| Receptor Subunit | IC50 (µM) |
|---|---|
| GluA1 | 3.20 |
| GluA2 | 3.02 |
| GluA2/3 | 3.04 |
This modulation of AMPA receptor kinetics suggests a potential role in neuropharmacology .
Cytotoxicity Studies
Another investigation focused on the cytotoxicity of various thiazole derivatives against cancer cell lines. The study revealed that compounds similar to this compound displayed enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
